1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole
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Overview
Description
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of an ethyl and methoxy group on the phenyl ring, a sulfonyl group, and a methyl group on the pyrazole ring
Preparation Methods
The synthesis of 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 3-ethyl-4-methoxyphenyl, is reacted with a sulfonyl chloride in the presence of a base to form the sulfonyl intermediate.
Cyclization to Form Pyrazole Ring: The sulfonyl intermediate is then reacted with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical research.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and analgesic properties, which could be useful in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-3-methylpyrazole can be compared with other similar compounds such as:
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-4-methylpiperazine: This compound has a piperazine ring instead of a pyrazole ring, which may result in different biological activities and chemical properties.
1-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole: This compound lacks the methyl group on the pyrazole ring, which could affect its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
1-(3-ethyl-4-methoxyphenyl)sulfonyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-11-9-12(5-6-13(11)18-3)19(16,17)15-8-7-10(2)14-15/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKBGYUBSVXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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